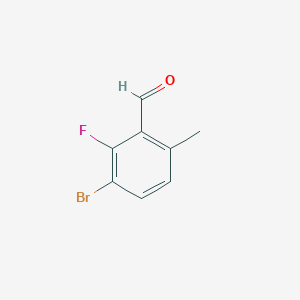

3-Bromo-2-fluoro-6-methylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

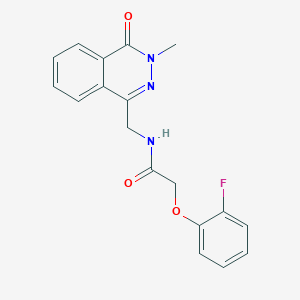

3-Bromo-2-fluoro-6-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO. It has a molecular weight of 217.04 . This compound is a solid in its physical form .

Synthesis Analysis

The synthesis of 3-Bromo-2-fluoro-6-methylbenzaldehyde involves the bromination of 2-methylbenzaldehyde. This reaction is carried out using bromine in the presence of a catalyst such as iron (III) bromide.Molecular Structure Analysis

The InChI code for 3-Bromo-2-fluoro-6-methylbenzaldehyde is 1S/C8H6BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Bromo-2-fluoro-6-methylbenzaldehyde is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis Techniques and Applications

Research into the synthesis and applications of 3-Bromo-2-fluoro-6-methylbenzaldehyde and related compounds highlights the importance of halogenated benzaldehydes in various chemical synthesis processes. For example, substituted 2-bromobenzaldehydes have been synthesized using a palladium-catalyzed ortho-bromination, demonstrating the versatility of halogenated benzaldehydes in organic synthesis (Dubost et al., 2011). This technique underscores the utility of such compounds in constructing complex molecules.

Drug Discovery and Intermediate Synthesis

In drug discovery, compounds like 3-Bromo-2-fluoro-6-methylbenzaldehyde serve as key intermediates. A notable example is the telescoping process improvement for synthesizing a drug discovery intermediate, showcasing the compound's role in streamlining synthetic routes and enhancing yield and purity, critical for medicinal chemistry applications (Nishimura & Saitoh, 2016).

Material Science and Catalysis

Halogenated benzaldehydes also find applications in material science and catalysis. The synthesis of fluorinated chromones and chlorochromones from bromo-2-fluorobenzaldehyde, for instance, illustrates the compound's utility in creating materials with potential antimicrobial properties (Jagadhani, Kundalikar, & Karale, 2014). Additionally, the development of fluorinated microporous polyaminals highlights the role of such compounds in adsorbing gases like carbon dioxide, demonstrating their significance in environmental applications (Li, Zhang, & Wang, 2016).

Analytical Chemistry and Sensor Technology

In analytical chemistry, the study of bromine substitution effects on the structure and reactivity of dimethoxybenzaldehydes provides insights into their nonlinear optical properties, crucial for developing new optical materials (Aguiar et al., 2022). Moreover, compounds derived from halogenated benzaldehydes have been explored as selective and sensitive fluorescent pH sensors, underscoring their potential in biological and chemical sensing applications (Saha et al., 2011).

Propiedades

IUPAC Name |

3-bromo-2-fluoro-6-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASJMFLMYLFOES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluoro-6-methylbenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2677765.png)

![Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate](/img/structure/B2677776.png)

![N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2677783.png)